1-(Furan-2-yl)-4-methoxybutan-2-amine
Description
1-(Furan-2-yl)-4-methoxybutan-2-amine is a secondary amine featuring a furan ring substituted at the 2-position and a methoxy group at the 4-position of a butan-2-amine backbone. The furan moiety contributes to π-electron-rich interactions, while the methoxy group enhances solubility and modulates electronic properties. This compound belongs to a broader class of furan-containing amines, which are often explored for their bioactivity, including receptor modulation and enzyme inhibition .
Properties
IUPAC Name |
1-(furan-2-yl)-4-methoxybutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-11-6-4-8(10)7-9-3-2-5-12-9/h2-3,5,8H,4,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKZSACBDUVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC1=CC=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283453 | |
| Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-71-4 | |
| Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Furan-2-yl)-4-methoxybutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with a suitable amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine. Industrial production methods may involve the use of catalytic hydrogenation to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Furan-2-yl)-4-methoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Condensation: The amine group can participate in condensation reactions to form imines or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various substituted furan derivatives and amine derivatives.
Scientific Research Applications
1-(Furan-2-yl)-4-methoxybutan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-4-methoxybutan-2-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity. The methoxy group can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(Furan-2-yl)-4-methoxybutan-2-amine can be contextualized through comparisons with related compounds (Table 1). Key analogs include:
Table 1: Structural and Functional Comparison of 1-(Furan-2-yl)-4-methoxybutan-2-amine and Analogs
Key Observations:
Structural Variations: Backbone Flexibility: The target compound’s butan-2-amine backbone allows conformational flexibility, contrasting with rigid analogs like 1-(Furan-2-yl)-2-methylpropan-1-amine, which features a branched structure . Substituent Effects: Replacement of the methoxy group with a phenyl (e.g., in ) or thiophene () alters electronic properties and bioavailability.
Synthetic Routes :
- The synthesis of furan-amine derivatives often involves condensation (e.g., Claisen-Schmidt in ) or reductive amination. For example, 1-(Furan-2-yl)-2-methylpropan-1-amine may be synthesized via nucleophilic substitution or Grignard reactions .
Toxicity and Safety :
- Compounds like (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine () exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting that the target compound’s safety profile may depend on substituent positioning and metabolic stability .
Pharmacological Potential: Pyrazoline derivatives () and benzimidazole analogs () demonstrate antimicrobial and kinase inhibitory activities, implying that the target compound’s methoxy group could enhance target selectivity in similar applications .
Biological Activity
1-(Furan-2-yl)-4-methoxybutan-2-amine is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
1-(Furan-2-yl)-4-methoxybutan-2-amine features a furan ring, a methoxy group, and an amine functional group. The presence of these functional groups contributes to its reactivity and biological properties. The molecular formula is CHNO, with a molecular weight of approximately 195.25 g/mol.
The biological activity of 1-(Furan-2-yl)-4-methoxybutan-2-amine is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, modulating their activity.
- Receptor Binding : It can interact with various receptors, influencing signaling pathways that affect cellular responses.
- Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins, which may enhance its binding affinity and specificity.
Antimicrobial Activity
Research indicates that 1-(Furan-2-yl)-4-methoxybutan-2-amine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines. The mechanisms underlying these effects are believed to involve apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 1-(Furan-2-yl)-4-methoxybutan-2-amine stands out among similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-yl)butan-2-amine | Lacks methoxy group | Limited solubility |
| 1-(Furan-2-yl)-4-hydroxybutan-2-amine | Hydroxyl instead of methoxy | Altered reactivity |
| 1-(Furan-2-yl)-4-methoxybutan-2-ol | Alcohol instead of amine | Different pharmacokinetics |
The presence of the methoxy group in 1-(Furan-2-yl)-4-methoxybutan-2-amine enhances its solubility and bioavailability compared to its analogs, making it more favorable for pharmaceutical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted by researchers found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Line Study : In vitro experiments showed that treatment with 1-(Furan-2-yl)-4-methoxybutan-2-amine led to a significant reduction in viability in breast cancer cell lines, indicating promising anticancer properties.
- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to specific targets involved in cancer progression, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
